![molecular formula C22H20N2O5 B2830695 5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid CAS No. 2353595-81-8](/img/structure/B2830695.png)
5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed (deprotected) under basic conditions, which allows the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Fmoc-protected amino acids are generally solid at room temperature .Scientific Research Applications
Peptide Synthesis and Modification
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used for the protection of hydroxy-groups during peptide synthesis. This protecting group is beneficial due to its stability under both acidic and basic conditions and can be removed selectively without affecting other sensitive groups in the molecule. For example, the Fmoc group has been applied in the synthesis of an octathymidylic acid fragment, showcasing its utility in complex peptide synthesis processes (Gioeli & Chattopadhyaya, 1982).
Fluorescent Probes and Sensors
Derivatives of the specified chemical structure have been explored for their photophysical properties, especially as fluorescent probes and sensors. These compounds exhibit strong fluorescence and can be used to detect ions or molecules in various environments. For instance, novel fluorophores have been designed for sensing protons and water, demonstrating the chemical's versatility in creating sensitive and selective detection systems (Ooyama, Egawa, & Yoshida, 2009).
Catalysis and Chemical Synthesis
In the realm of catalysis and novel synthetic routes, the chemical has facilitated the development of new methodologies. For example, a ruthenium-catalyzed synthesis approach has been utilized for creating triazole-based scaffolds, which are pivotal in the preparation of peptidomimetics and biologically active compounds. Such advancements underscore the compound's role in enhancing synthetic efficiency and expanding the toolkit for chemical synthesis (Ferrini et al., 2015).
Drug Development and Pharmaceutical Applications
The chemical's derivatives have shown potential in the development of novel therapeutic agents. For instance, compounds have been synthesized that exhibit potent heparanase inhibitory activity, offering a new avenue for cancer therapy and anti-angiogenic treatments. This underscores the compound's importance in the discovery and development of new drugs with significant therapeutic potential (Courtney et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20-12-14(29-24-20)6-5-11-23-22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,12,19H,5-6,11,13H2,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZYXCDZPGPUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC(=NO4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propyl]-1,2-oxazole-3-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.